

An In-depth Technical Guide to the Physicochemical Properties of Quinagolide Hydrochloride

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Compound of Interest

Compound Name: *Quinagolide hydrochloride*

Cat. No.: *B1678643*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Quinagolide hydrochloride**, a selective non-ergot dopamine D2 receptor agonist. The information presented herein is intended to support research, development, and formulation activities by providing key data and methodologies in a structured and accessible format.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **Quinagolide hydrochloride**. This data is essential for understanding the drug's behavior in various physiological and formulation environments.

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₃₄ ClN ₃ O ₃ S	[1]
Molecular Weight	432.0 g/mol	[1]
Appearance	White to almost-white, finely crystalline powder.	[2]
Melting Point	231-237 °C (with degradation)	[2]
Solubility	Sparingly soluble in water (0.2%) and ethanol (0.1%).	[2]
pKa	7.65 ± 0.15 (in water at 20 ± 2 °C)	[2]
Partition Coefficient (logP)	2.56 (Predicted by ALOGPS)	[1]
Hygroscopicity	Hygroscopic	[2]
Light Sensitivity	Light sensitive	[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of an active pharmaceutical ingredient (API) like **Quinagolide hydrochloride** are crucial for reproducibility and regulatory compliance. The following sections describe standard experimental protocols that are likely employed.

Melting Point Determination

The melting point of **Quinagolide hydrochloride** is determined using the capillary method, a standard pharmacopeial technique.

Methodology:

- A small, finely powdered sample of **Quinagolide hydrochloride** is packed into a capillary tube to a height of 2-4 mm.
- The capillary tube is placed in a calibrated melting point apparatus.

- The apparatus is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
- The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range. For **Quinagolide hydrochloride**, this process is accompanied by degradation.

Solubility Determination

The solubility of **Quinagolide hydrochloride** is determined by the equilibrium solubility method, which measures the concentration of the dissolved substance in a saturated solution at a specific temperature.

Methodology:

- An excess amount of **Quinagolide hydrochloride** is added to a known volume of the solvent (e.g., purified water or ethanol) in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- The suspension is then filtered to remove any undissolved solid.
- The concentration of **Quinagolide hydrochloride** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) of **Quinagolide hydrochloride** is determined by potentiometric titration, a method that measures the change in pH of a solution upon the addition of a titrant.

Methodology:

- A known concentration of **Quinagolide hydrochloride** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

Partition Coefficient (logP) Determination

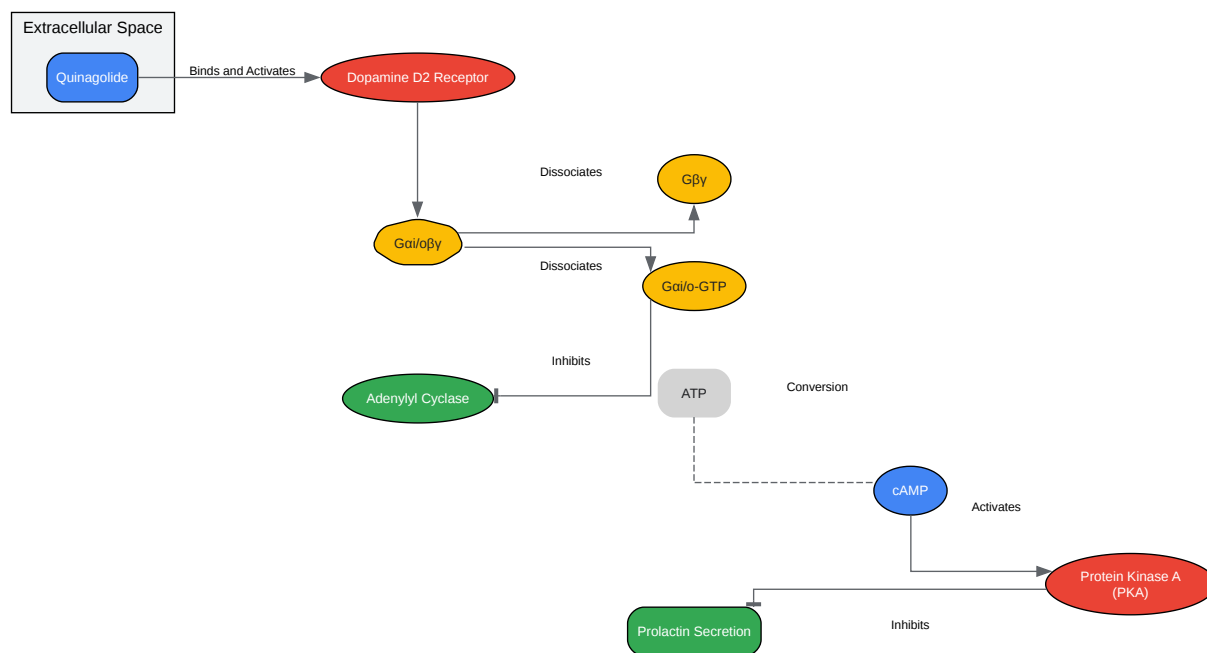
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most widely accepted technique.

Methodology:

- A solution of **Quinagolide hydrochloride** is prepared in one of the two immiscible solvents, typically n-octanol (representing the lipid phase) and a buffered aqueous solution at a specific pH (representing the aqueous phase).
- The two phases are placed in a flask and shaken vigorously for a predetermined period to allow for the partitioning of the compound between the two layers to reach equilibrium.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of **Quinagolide hydrochloride** in each phase is determined using a suitable analytical method like HPLC-UV.
- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathway of Quinagolide

Quinagolide is a selective dopamine D2 receptor agonist. Its primary mechanism of action involves the activation of D2 receptors, which are G protein-coupled receptors (GPCRs) linked to the G α i/o subunit. This activation triggers a signaling cascade that ultimately leads to the inhibition of prolactin secretion from the anterior pituitary gland.[3][4]



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Caption: Quinagolide's D2 receptor agonist activity inhibits prolactin secretion.

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